2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMVNLLBMTYVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Studies of 2 Fluoro 4 Methoxy 1 Phenylmethoxy Benzene Transformations
Cleavage and Derivatization of the Phenylmethoxy Group
The phenylmethoxy group, commonly known as a benzyl (B1604629) ether, is widely used as a protecting group for hydroxyl functionalities in organic synthesis due to its stability and the variety of methods available for its removal. organic-chemistry.org
Cleavage of the benzyl ether in 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene yields the corresponding phenol (B47542), 2-fluoro-4-methoxyphenol (B70217). Several methods can achieve this transformation.
Catalytic Hydrogenolysis: This is the most common and mild method for benzyl ether cleavage. organic-chemistry.org The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). ambeed.comacsgcipr.org The process cleaves the benzylic C-O bond to generate the phenol and toluene (B28343) as a byproduct. organic-chemistry.org Catalyst pre-treatment can sometimes be employed to prevent unwanted side reactions like the saturation of aromatic rings. chemrxiv.org
Acid-Mediated Cleavage: Strong acids, such as boron tribromide (BBr₃) or hydrogen bromide (HBr), can also be used to cleave benzyl ethers. organic-chemistry.orgnih.gov This method is effective but less selective, as it can also cleave other acid-sensitive groups, such as the methyl ether, if conditions are not carefully controlled.
Oxidative Cleavage: For benzyl ethers containing electron-donating groups on the benzyl ring (like a p-methoxybenzyl ether), oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.orgrsc.org However, for an unsubstituted benzyl group, this method is generally less efficient.
Table 2: Common Deprotection Methods for the Phenylmethoxy Group
| Method | Reagents | Byproduct | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, high-yielding, compatible with many functional groups |
| Strong Acid Cleavage | BBr₃, HBr | Benzyl bromide | Effective for robust substrates |
| Dissolving Metal Reduction | Na, NH₃ (liquid) | Toluene | Alternative reductive method |
Following the deprotection step, the resulting 2-fluoro-4-methoxyphenol becomes a versatile intermediate for further synthesis. chemimpex.com The phenolic hydroxyl group is a key site for a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. nih.govnih.govrsc.org
Common re-functionalization reactions include:
Etherification (Williamson Synthesis): The phenol can be deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether.
Esterification: The phenol can react with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine, to form phenyl esters.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds ortho or para to the hydroxyl group, enabling the introduction of various substituents onto the aromatic ring itself. nih.govacs.org
Synthesis of Bioactive Molecules: 2-Fluoro-4-methoxyphenol can serve as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| This compound |
| 2-fluoro-4-methoxyphenol |
| Benzene (B151609) |
| Boron tribromide |
| Hydrogen bromide |
| Palladium on carbon |
Intramolecular Rearrangements and Cyclization Reactions
Intramolecular rearrangements of aryl benzyl ethers can be induced thermally or photochemically. rsc.orguq.edu.au These transformations often proceed through the homolytic cleavage of the benzylic C-O bond, leading to the formation of a benzyl radical and a corresponding phenoxy radical. The subsequent recombination of these radical pairs can result in the migration of the benzyl group to the aromatic ring.
For this compound, a thermal or photochemical rearrangement would likely involve the initial formation of a 2-fluoro-4-methoxyphenoxy radical and a benzyl radical. The benzyl radical could then attack the ortho or para positions of the phenoxy radical. Given the substitution pattern, the most likely positions for rearrangement would be the vacant carbons on the aromatic ring.
Intramolecular cyclization, while less common for simple aryl benzyl ethers, can occur in molecules with appropriate ortho substituents. For instance, research has shown that ortho-iodoaryl ethers can undergo photocyclization to form benzo[c]chromenes. rsc.orgrsc.org This proceeds through the formation of an aryl radical or a triplet aryl cation, which then attacks the benzyl group. In the case of this compound, the fluorine atom at the ortho position is not a typical group to initiate such cyclizations under standard conditions. However, under specific photochemical or radical-inducing conditions, it is conceivable that cyclization could be forced, potentially leading to the formation of a dibenzofuran (B1670420) derivative through more complex reaction pathways. Studies on S- and O-benzyl ethers of N-arylquinone imines have also demonstrated thermally induced cyclization to form spiro-cyclohexadiene derivatives. researchgate.net
Radical Reaction Pathways and Their Inhibition
The primary radical reaction pathway for this compound is expected to be the homolytic cleavage of the C-O ether bond, particularly under thermal or photochemical stimuli. This generates a benzyl radical and a 2-fluoro-4-methoxyphenoxy radical. semanticscholar.org The stability of these radicals will influence the propensity for this pathway. The benzyl radical is relatively stable due to resonance delocalization. The stability of the 2-fluoro-4-methoxyphenoxy radical will be influenced by the opposing electronic effects of the fluoro (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups.
Another potential radical pathway involves hydrogen atom abstraction from the benzylic methylene (B1212753) (-CH2-) group. This would form a more stable benzylic radical. Such reactions can be initiated by other radical species present in the reaction mixture.
The inhibition of these radical pathways can be achieved through the introduction of radical scavengers. These are compounds that react with and neutralize radical species, thus terminating the radical chain reactions. Common radical inhibitors include hindered phenols, such as butylated hydroxytoluene (BHT), or stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The presence of such inhibitors would be expected to suppress thermal or photochemical rearrangements and other radical-mediated transformations of this compound.
Kinetics and Thermodynamics of Key Transformation Steps
The bond dissociation energy (BDE) of the C-O bond in aryl benzyl ethers is a critical thermodynamic parameter. For benzyl phenyl ether, the hydrolysis kinetics have been studied in high-temperature liquid water, with an activation energy determined to be 150.3 ± 12.5 kJ/mol for the first-order reaction. researchgate.netccspublishing.org.cn The substituents on the aromatic ring of this compound will modulate this BDE. The electron-donating methoxy group at the para position is expected to stabilize the resulting phenoxy radical through resonance, which could lower the BDE and facilitate cleavage. Conversely, the electron-withdrawing fluoro group at the ortho position will have a more complex effect, potentially destabilizing the radical through inductive effects but also possibly participating in through-space interactions.
The tables below provide a hypothetical summary of how substituents might influence these parameters, based on general chemical principles.
Table 1: Predicted Influence of Substituents on Radical Stability and Reaction Propensity
| Substituent | Position | Electronic Effect | Predicted Influence on Phenoxy Radical Stability | Predicted Effect on C-O Bond Cleavage |
| 2-Fluoro | Ortho | Inductively withdrawing, weakly resonance donating | Destabilizing (inductive) | May slightly increase BDE |
| 4-Methoxy | Para | Resonance donating, inductively withdrawing | Stabilizing (resonance) | May slightly decrease BDE |
Table 2: General Kinetic and Thermodynamic Considerations for Aryl Benzyl Ether Transformations
| Transformation Step | Key Parameter | Influencing Factors | General Range/Comments |
| Homolytic C-O Cleavage | Bond Dissociation Energy (BDE) | Substituent effects, solvent polarity | Typically 250-300 kJ/mol for C-O bonds |
| Radical Recombination | Activation Energy (Ea) | Steric hindrance, radical stability | Generally low, often diffusion-controlled |
| Intramolecular Cyclization | Activation Energy (Ea) | Ring strain in transition state, orbital overlap | Highly dependent on specific pathway |
Advanced Spectroscopic and Crystallographic Investigations of 2 Fluoro 4 Methoxy 1 Phenylmethoxy Benzene and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, provides a complete picture of the atomic arrangement and electronic environment.
Assignment of Proton (¹H) and Carbon (¹³C) Resonances
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of both the fluoro-methoxyphenyl and the benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group and the methyl protons of the methoxy (B1213986) group.
Based on data from analogous compounds like 1-(2-Methylbenzyloxy)-4-methoxybenzene, the benzylic methylene protons (-CH₂-) would likely appear as a singlet around 5.0 ppm. The methoxy group (-OCH₃) protons are expected as a singlet near 3.7-3.8 ppm. The protons of the phenyl ring of the benzyl group typically resonate in the 7.2-7.4 ppm region. The three aromatic protons on the 2-fluoro-4-methoxyphenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon is expected around 70 ppm. The methoxy carbon should appear at approximately 55-56 ppm. Carbons of the benzyl phenyl group typically resonate between 127-137 ppm. The carbons of the 2-fluoro-4-methoxyphenyl ring will show resonances influenced by the electron-donating methoxy group, the electron-withdrawing fluorine atom, and C-F coupling. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~56 |
| Benzylic (-CH₂-) | ~5.0 (s, 2H) | ~71 |
| Fluoro-methoxyphenyl ring | ~6.5-7.2 (m, 3H) | ~100-160 (with C-F coupling) |
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgrsc.org The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable structural information. alfa-chemistry.com For aromatic compounds, fluorine substituents typically resonate in the region of -100 to -200 ppm relative to a CFCl₃ standard. azom.com
In this compound, the single fluorine atom on the aromatic ring is expected to produce a signal in this characteristic region. The exact chemical shift will be influenced by the ortho-benzyloxy and meta-methoxy substituents. The signal will appear as a multiplet due to coupling with neighboring aromatic protons (typically ³JHF and ⁴JHF). azom.com This coupling information is instrumental in confirming the substitution pattern on the benzene (B151609) ring.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons over two to three bonds. For instance, HMBC would show a correlation between the benzylic methylene protons and the carbon atoms of the benzyl group's phenyl ring, as well as the C1 carbon of the fluoro-methoxyphenyl ring, confirming the ether linkage. Similarly, correlations from the methoxy protons to the C4 carbon would verify its position. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. biophysics.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃FO₂), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), a common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the 2-fluoro-4-methoxyphenoxide radical.
Analysis of related compounds like 4-fluoroanisole (B119533) shows a strong molecular ion peak and fragmentation through the loss of a methyl group (-CH₃) and subsequently carbon monoxide (-CO). nist.gov Therefore, for the target molecule, after the initial loss of the benzyl group, the resulting 2-fluoro-4-methoxyphenoxy cation could undergo further fragmentation, such as the loss of a methyl radical from the methoxy group.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 232 | [M]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Cleavage of the benzyl group (tropylium ion) |
| 141 | [M - C₇H₇]⁺ | Loss of the benzyl group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov
The IR spectrum of this compound is expected to show several key absorption bands. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkages (C-O-C) would produce strong, characteristic stretching bands in the 1000-1300 cm⁻¹ region. Specifically, the aryl-alkyl ether linkage would likely show a strong asymmetric stretch around 1250 cm⁻¹. The C-F bond stretch for an aryl fluoride (B91410) typically appears as a strong band in the 1200-1270 cm⁻¹ range. The CH₂ group will have characteristic stretching and bending vibrations, and the methyl group of the methoxy substituent will also show distinct C-H stretching and bending modes.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule, which aids in the precise assignment of the experimental IR and Raman spectra. nih.gov
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O-C asymmetric stretch | Aryl-alkyl ether |
| 1270-1200 | C-F stretch | Aryl fluoride |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While a crystal structure for the exact title compound is not publicly available, data from the closely related analogue, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, offers significant insights. nih.gov
In this analogue, the two aromatic rings (the bromomethoxyphenyl and the phenyl ring of the benzyl group) are nearly perpendicular to each other, with a dihedral angle of approximately 72.6°. nih.gov A similar conformation can be anticipated for this compound. The crystal packing of the bromo-analogue is stabilized by weak intermolecular C-H···O interactions. nih.gov It is plausible that the title compound would also exhibit such interactions in its crystal lattice, potentially involving the ether oxygen atoms or the oxygen of the methoxy group as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules might also play a role in stabilizing the crystal structure.
Table 4: Crystallographic Data for the Analogue 4-(Benzyloxy)-2-bromo-1-methoxybenzene
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1415 (7) |
| b (Å) | 8.2635 (7) |
| c (Å) | 25.287 (2) |
| β (°) | 94.401 (10) |
| Volume (ų) | 1279.5 (2) |
This crystallographic data for a close analogue provides a robust model for understanding the solid-state conformation and packing of this compound.
Crystal System, Space Group, and Unit Cell Parameters
The determination of a compound's crystal structure begins with single-crystal X-ray diffraction, which elucidates its fundamental packing properties. This analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the specific space group (e.g., P2₁/c, C2/c), and the dimensions of the unit cell (a, b, c, α, β, γ). These parameters define the smallest repeating unit of the crystal lattice and are crucial for understanding the solid-state arrangement of the molecules.
For a molecule like this compound, one would expect to see these parameters presented in a detailed table, similar to what is reported for other aromatic compounds. For instance, a related methoxy-containing compound was found to crystallize in the monoclinic system with a P2₁/c space group. researchgate.net Such data provides the foundational framework upon which all further structural analysis is built.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/n |
| a (Å) | Value would be determined |
| b (Å) | Value would be determined |
| c (Å) | Value would be determined |
| α (°) | 90 |
| β (°) | Value would be determined |
| γ (°) | 90 |
| Volume (ų) | Value would be determined |
Molecular Conformation and Dihedral Angles in the Crystalline State
Once the crystal structure is solved, the precise conformation of the molecule in the solid state can be examined. A key aspect of this analysis is the measurement of dihedral angles, which describe the rotational relationship between different planar fragments of the molecule. For this compound, the critical dihedral angles would be those between the two benzene rings and the orientation of the methoxy and benzyloxy groups relative to their respective rings.
Table 2: Key Dihedral Angles of Interest
| Angle Description | Expected Information |
|---|---|
| Dihedral angle between the two aromatic rings | A value in degrees indicating the twist between the rings. |
| Torsion angle of the methoxy group (C-C-O-C) | Indicates if the methoxy group is coplanar with the ring. |
Hydrogen Bonding Networks and Supramolecular Assembly
While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···F interactions. nih.gov The analysis of the crystal structure would involve identifying these non-covalent interactions, which govern how the molecules pack together to form a three-dimensional supramolecular architecture.
Researchers would detail the geometry (distances and angles) of these weak hydrogen bonds. For instance, studies on similar compounds show that N-H···O and C-H···O hydrogen bonds can form infinite chains or more complex three-dimensional networks. researchgate.netnih.gov The fluorine atom, though a weak acceptor, could also participate in C-H···F interactions, influencing the crystal packing. nih.gov The description of these networks is fundamental to understanding the stability and physical properties of the crystalline material.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the close contacts between molecules, providing a detailed picture of the forces holding the crystal together. The analysis generates a three-dimensional surface around the molecule, colored according to the types and closeness of intermolecular contacts.
Accompanying two-dimensional "fingerprint plots" break down the Hirshfeld surface to show the proportion of different types of contacts (e.g., H···H, C···H, O···H, F···H). nih.gov This quantitative breakdown allows for a precise understanding of which interactions are most significant in the supramolecular assembly. For the target compound, this analysis would reveal the relative importance of van der Waals forces (H···H contacts) versus weaker hydrogen bonds involving oxygen and fluorine atoms.
Conformational Analysis through Spectroscopic and Computational Methods
Beyond the solid state, understanding the conformational preferences of a molecule in solution or in the gas phase is crucial. This is achieved by combining spectroscopic techniques (like NMR) with computational chemistry. nih.govresearchgate.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT), would be used to calculate the potential energy surface of the molecule by rotating key dihedral angles. This process identifies the most stable conformers (energy minima) and the energy barriers between them. semanticscholar.org The results can predict which conformations are most populated at room temperature. These theoretical findings are then often correlated with experimental data from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, which can provide information about the through-space proximity of atoms in solution, helping to validate the computed models. The strong inductive effect of the fluorine atom is known to influence conformational preferences in cyclic systems and could play a significant role in the conformational dynamics of the title compound. nih.gov
Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Methoxy 1 Phenylmethoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It balances computational cost and accuracy, making it suitable for medium to large-sized systems. DFT calculations can determine the optimized geometry of 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene, yielding key structural parameters such as bond lengths and angles.
For instance, a typical DFT study using the B3LYP functional with a 6-311G(d,p) basis set would provide the ground-state energy and the distribution of electron density. From this, various electronic properties and reactivity descriptors can be calculated. These descriptors, including chemical potential, hardness, and electrophilicity, help in predicting how the molecule will interact with other chemical species. The calculated Mulliken charges on each atom reveal the distribution of charge within the molecule, highlighting electropositive and electronegative centers.
Table 1: Predicted Bond Lengths and Angles from DFT Calculations
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-F Bond Length | 1.35 |
| C-O (methoxy) Bond Length | 1.36 |
| C-O (benzyloxy) Bond Length | 1.37 |
| C-C (aromatic) Bond Length | 1.39 - 1.41 |
| C-O-C (methoxy) Angle | 118.5 |
| C-O-C (benzyloxy) Angle | 119.2 |
Note: These are hypothetical values for illustrative purposes, as specific literature data for this exact molecule is not available. Actual values would be derived from DFT optimization calculations.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy- and benzyloxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system. Analysis of these orbitals helps predict the sites susceptible to electrophilic and nucleophilic attack.
Table 2: FMO Parameters
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 5.3 |
Note: These are hypothetical values for illustrative purposes.
The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. It is a valuable tool for visualizing and predicting reactive sites. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the EPS map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy (B1213986) and benzyloxy groups and the fluorine atom due to their high electronegativity. The hydrogen atoms of the aromatic rings would exhibit a more positive potential (blue/green). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will orient itself when approaching another reactant.
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations often focus on a single, minimum-energy structure, molecules are dynamic and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility.
MD simulations for this compound would reveal the preferred rotational states (dihedral angles) around the flexible ether linkages. By simulating the molecule in different environments, such as in a vacuum or in an explicit solvent, one can understand how intermolecular interactions influence its shape. This conformational sampling is crucial for understanding how the molecule might bind to a receptor or adopt a specific arrangement before a reaction.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These predicted shifts can be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular motions, such as C-H stretches, C-O stretches, or aromatic ring vibrations. A comparison between calculated and experimental spectra can validate the accuracy of the computational model.
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (methoxy/methylene) | 2850 - 3000 |
| Aromatic C=C Stretch | 1500 - 1620 |
| C-O-C Asymmetric Stretch | 1240 - 1260 |
| C-F Stretch | 1100 - 1200 |
Note: These are typical frequency ranges and illustrative. Specific values are obtained from frequency calculations following geometry optimization.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is instrumental in exploring potential reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate.
For reactions involving this compound, such as electrophilic aromatic substitution or ether cleavage, transition state analysis can be performed. By calculating the energy barrier (activation energy) associated with the TS, one can predict the feasibility and rate of a reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism at a molecular level.
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
No published research data is available for this specific compound.
Chemical Applications and Utility of 2 Fluoro 4 Methoxy 1 Phenylmethoxy Benzene in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic importance of 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene lies in its utility as a scaffold that can be elaborated into more complex structures. The benzyloxybenzene framework is a common motif in medicinal chemistry, and derivatives are known to form the basis of various biologically active compounds. For instance, compounds featuring a benzyloxybenzene skeleton functionalized with α-amino amide derivatives have been developed as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant in the treatment of Parkinson's disease. researchgate.net
The synthesis of such complex molecules often begins with a simpler, functionalized core like a benzyloxybenzaldehyde, which is then built upon through sequential reactions. researchgate.net this compound represents a tailored version of this core, offering additional functionality through its fluoro and methoxy (B1213986) substituents, which can be used to modulate the electronic properties and metabolic stability of the final target molecule. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be removed under specific conditions, typically catalytic hydrogenolysis, at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. researchgate.netorganic-chemistry.org
The presence of a fluorine atom makes this compound an excellent starting point for the synthesis of more elaborate fluorinated aromatic scaffolds. The incorporation of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly enhance metabolic stability, binding affinity, and bioavailability.
The existing substituents on the benzene (B151609) ring—fluoro, methoxy, and benzyloxy—are all ortho-, para-directing groups for electrophilic aromatic substitution reactions. youtube.com This predictable directing effect allows for the selective introduction of new functional groups onto the aromatic ring. The interplay between the activating methoxy group and the deactivating but directing fluoro group governs the regioselectivity of subsequent reactions, enabling the synthesis of specifically substituted fluorinated compounds that would be difficult to access otherwise.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |
| -F (Fluoro) | -I (Strongly withdrawing) | +R (Weakly donating) | Weakly Deactivating | Ortho, Para |
| -OCH₃ (Methoxy) | -I (Weakly withdrawing) | +R (Strongly donating) | Strongly Activating | Ortho, Para |
| -OCH₂Ph (Benzyloxy) | -I (Weakly withdrawing) | +R (Strongly donating) | Strongly Activating | Ortho, Para |
This table summarizes the electronic effects of the substituents present on the this compound ring.
While specific examples are not extensively documented, the structure of this compound lends itself to the construction of polyaromatic and heterocyclic systems. The activated positions on the benzene ring can serve as sites for carbon-carbon bond-forming reactions, such as Suzuki or Stille coupling, to append additional aromatic rings. Furthermore, the benzyloxy group can be cleaved to yield a phenol (B47542), which can then participate in reactions like the Ullmann condensation or serve as a nucleophile in the synthesis of ethers, thereby linking the aromatic core to other molecular fragments.
Contributions to the Development of Chemical Libraries
Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. Multifunctional building blocks are the cornerstone of this process, as they allow for the systematic introduction of structural diversity.
This compound is an ideal scaffold for such libraries due to its distinct functional handles. Each part of the molecule can be a point of diversification:
The Aromatic Ring: The remaining activated positions can be functionalized with a variety of electrophiles.
The Benzyloxy Group: This group can be deprotected to reveal a phenol, which can then be reacted with a diverse set of alkylating or acylating agents.
The Methoxy Group: This ether can potentially be cleaved under harsh conditions to provide another site for modification.
By systematically reacting this core with different sets of reagents, a focused library of related compounds can be efficiently synthesized, allowing for the exploration of structure-activity relationships.
Structure-Reactivity Relationships in Chemical Transformations
The chemical behavior of this compound is governed by the electronic properties of its three key substituents. Understanding these properties is crucial for predicting the molecule's reactivity in various chemical transformations.
The rate and regioselectivity of reactions involving the aromatic ring are a direct consequence of the interplay between the fluoro, methoxy, and benzyloxy groups. libretexts.org
Regioselectivity: All three substituents direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.com The positions on the ring are influenced by a combination of these directing effects, with the strongly activating methoxy and benzyloxy groups having the dominant influence on where new substituents will be added. Steric hindrance from the bulky benzyloxy group may also play a role, potentially favoring substitution at less hindered positions. msu.edu
Benzyloxy Group Stability: The benzyl (B1604629) ether linkage is chemically robust and stable to a wide range of acidic and basic conditions, which is why it is frequently used as a protecting group for phenols. researchgate.net Its primary point of cleavage is through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which reductively cleaves the C-O bond to yield the corresponding phenol and toluene (B28343). organic-chemistry.org This specific and mild deprotection method allows for its selective removal without disturbing other functional groups.
Ring Stability: The electron-donating methoxy and benzyloxy groups increase the electron density of the benzene ring, which can make it more susceptible to oxidative degradation under harsh conditions compared to an unsubstituted benzene ring. Conversely, the electron-withdrawing fluorine atom can increase the stability of the ring towards oxidation. The precise degradation pathway would depend on the specific reagents and conditions employed.
Material Science and Polymer Chemistry Applications (e.g., as Monomers or Precursors)
Despite a comprehensive review of available scientific literature and chemical databases, no specific applications of this compound as a monomer or a precursor in the fields of material science and polymer chemistry have been documented. Research in these areas often focuses on compounds with reactive functional groups that can readily undergo polymerization or be incorporated into larger material structures. While the core structure of this compound is a feature in various organic syntheses, its direct use in the creation of polymers or advanced materials has not been reported.
Scientific studies in polymer chemistry tend to highlight monomers that possess polymerizable groups, such as vinyl, acrylate, or epoxide functionalities. The stability of the benzyloxy and fluoro-methoxy-substituted benzene rings in "this compound" does not lend itself to direct polymerization through common mechanisms like radical, cationic, or anionic polymerization without further chemical modification.
Therefore, this particular compound is more frequently utilized as a building block or intermediate in multi-step synthetic pathways rather than as a direct precursor for polymers. Future research may explore the modification of this compound to introduce polymerizable functionalities, which could open avenues for its application in material science. However, at present, there is no published data to support its role in this capacity.
Emerging Research Directions and Future Outlook for 2 Fluoro 4 Methoxy 1 Phenylmethoxy Benzene
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene likely proceeds through a Williamson ether synthesis. This method involves the reaction of the potassium or sodium salt of 2-fluoro-4-methoxyphenol (B70217) with a benzyl (B1604629) halide, such as benzyl bromide, in a polar aprotic solvent.
A typical reaction scheme is as follows:
Step 1: Deprotonation of 2-fluoro-4-methoxyphenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide.
Step 2: Nucleophilic substitution (SN2) reaction of the phenoxide with benzyl bromide to form the final product.
While effective, this classical approach presents opportunities for innovation in line with the principles of green and sustainable chemistry. Future research is expected to focus on several key areas:
Green Solvents: Replacing traditional solvents like dimethylformamide (DMF) or acetonitrile (B52724) with more environmentally benign alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.
Catalytic Systems: Investigating phase-transfer catalysts to improve reaction efficiency and minimize the use of hazardous solvents.
Energy Efficiency: Exploring microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
The development of sustainable routes is crucial for reducing the environmental impact of chemical synthesis, a significant goal in both academic and industrial research.
| Reactant/Reagent | Likely Role | CAS Number |
| 2-Fluoro-4-methoxyphenol | Starting material | 450-93-1 |
| Benzyl bromide | Benzylating agent | 100-39-0 |
| Potassium carbonate | Base | 584-08-7 |
| Dimethylformamide (DMF) | Solvent | 68-12-2 |
Exploration of Catalytic Transformations Involving the Compound
The benzyl ether linkage in this compound is a versatile protecting group in multi-step organic synthesis. Consequently, a primary focus of catalytic research involving this compound is its selective cleavage (debenzylation).
Catalytic Hydrogenolysis: The most common method for debenzylation is catalytic transfer hydrogenation. This typically involves a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂) or a transfer agent such as ammonium (B1175870) formate. This transformation regenerates the parent phenol (B47542), 2-fluoro-4-methoxyphenol, which can be a valuable intermediate for further functionalization. Research on analogous, non-fluorinated compounds has demonstrated the use of specialized catalysts, such as 5-sulfosalicylic acid functionalized mesoporous silica (B1680970) nanocomposites, for selective debenzylation researchgate.net.
Future research may explore:
Novel Catalysts: Development of non-precious metal catalysts (e.g., based on nickel or copper) for more cost-effective and sustainable debenzylation.
Selective Transformations: Investigating catalytic systems that can selectively functionalize the aromatic rings (either the fluorinated or the benzyl ring) without cleaving the ether bond. This could involve directed ortho-metalation or late-stage C-H functionalization.
Tandem Reactions: Designing catalytic processes where the in-situ debenzylation of the compound is followed by a subsequent reaction in a one-pot sequence, enhancing synthetic efficiency.
Advanced Computational Modeling for Predictive Chemistry
While specific computational studies on this compound are not widely documented, this area represents a significant frontier. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of molecules. For structurally related compounds, such as 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, DFT has been used to optimize molecular geometry and analyze key electronic properties. healthinformaticsjournal.comhealthinformaticsjournal.com
Future computational studies on this compound would likely focus on:
Conformational Analysis: Determining the most stable three-dimensional structure and the rotational barriers of the ether linkages.
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and electronic transitions.
Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions, such as electrophilic aromatic substitution or catalytic debenzylation, to understand reactivity and regioselectivity.
Molecular Electrostatic Potential (MEP): Mapping the MEP to identify electron-rich and electron-poor regions, which provides insight into sites susceptible to nucleophilic or electrophilic attack.
These predictive models can accelerate experimental discovery by prioritizing promising reaction conditions and predicting the properties of novel derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processes to continuous flow chemistry. polimi.itresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for automation. uc.ptnih.gov
The synthesis of this compound via the Williamson ether synthesis is well-suited for adaptation to a flow process. A potential setup would involve:
Pumping a stream of 2-fluoro-4-methoxyphenol and a base through a heated reactor coil to generate the phenoxide.
Introducing a second stream of benzyl bromide at a T-mixer.
Allowing the reaction to proceed in a second heated coil with a specific residence time to ensure complete conversion.
Integrating in-line purification, such as solid-phase scavengers or liquid-liquid extraction, to isolate the pure product continuously.
Future work in this area will likely involve optimizing such a flow process, potentially integrating it into a multi-step automated platform for the synthesis of more complex target molecules derived from this compound.
Role in Mechanistic Probes for Fundamental Organic Chemistry
Currently, there is no available literature describing the use of this compound as a mechanistic probe. Such probes are typically designed with specific features—like isotopic labels, unique spectroscopic signatures, or reactive handles—to elucidate the step-by-step pathways of chemical reactions. The structure of this compound does not inherently lend itself to this application without further modification. However, its derivatives could potentially be developed for such purposes, for instance, by incorporating a reporter group or by synthesizing isotopically labeled versions (e.g., with ¹³C or ²H) to track the fate of the benzyl or phenyl groups in catalytic cleavage or rearrangement reactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Fluoro-4-methoxy-1-(phenylmethoxy)-benzene, and how do reaction conditions influence yield and purity?
- Methodology :
- Halogenation and Substitution : Begin with a fluorinated aromatic precursor (e.g., 4-methoxybenzene derivatives). Introduce fluorine via electrophilic halogenation using agents like Selectfluor™ under anhydrous conditions.
- Methoxymethoxy Group Installation : Use nucleophilic substitution (e.g., Williamson ether synthesis) with benzyl bromide or chlorides in the presence of a base (K₂CO₃ or NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect aromatic proton signals split due to fluorine coupling (e.g., meta-fluorine splitting at δ 6.8–7.2 ppm). Methoxymethoxy groups appear as singlets (δ 3.3–3.5 ppm for CH₃O, δ 4.8–5.1 ppm for OCH₂Ph).
- ¹³C NMR : Fluorine-induced deshielding effects on adjacent carbons (~δ 160–165 ppm for C-F) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 262.08 (C₁₄H₁₃FO₃).
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during the synthesis of derivatives (e.g., unexpected byproducts or low yields)?
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products or over-substituted analogs).
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity. For example, lower temperatures favor kinetic products in Suzuki-Miyaura couplings .
- Catalyst Screening : Test palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) for coupling efficiency .
Q. How do substituent positions (fluoro, methoxy, benzyloxy) influence the compound’s electronic properties and reactivity?
- Computational Modeling :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces electron density at the aromatic ring, directing electrophilic attacks to para positions .
- Experimental Validation :
- Compare reaction rates in nitration or bromination assays. A table of substituent effects:
| Substituent | Position | Reactivity (Relative Rate) |
|---|---|---|
| -OCH₂Ph | 1- | Deactivates ring |
| -F | 2- | Strong meta-directing |
| -OCH₃ | 4- | Activates via resonance |
Q. What methodologies assess the biological activity of this compound derivatives in medicinal chemistry?
- In Vitro Assays :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic Studies :
- Fluorescence polarization assays to evaluate binding affinity to DNA or enzymes (e.g., topoisomerase II).
Q. How can retrosynthetic analysis and AI-driven tools design novel derivatives with enhanced properties?
- Retrosynthesis Workflow :
- Fragment the target molecule into synthons (e.g., fluoroaromatic cores, benzyl-protected ethers). Use databases like Reaxys or Pistachio to identify feasible precursors .
- AI Applications :
- Platforms like IBM RXN for Chemistry predict reaction pathways. Input SMILES strings to generate multi-step routes with yield estimates .
Data Analysis and Validation
Q. What crystallographic techniques validate the solid-state structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation (solvent: CHCl₃/hexane). Refine structures using SHELXL for accurate bond-length/angle measurements .
- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data (Mercury software).
Q. How to address discrepancies in biological activity data across studies?
- Meta-Analysis :
- Normalize data using Z-score transformations to account for assay variability.
- Cross-validate with orthogonal assays (e.g., Western blotting for protein expression if apoptosis is implicated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
